N2,N2-Dimethylpyrimidine-2,4-diamine
Overview
Description
N2,N2-Dimethylpyrimidine-2,4-diamine is a heterocyclic aromatic compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 2 and 4 of the pyrimidine ring.
Mechanism of Action
Target of Action
Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been shown to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
Related compounds have been shown to inhibit cdks . CDKs are pivotal kinases in cell cycle transition and gene transcription. Inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting cell proliferation .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular pathways, including those involved in cell cycle progression and gene transcription .
Pharmacokinetics
The compound also has a Log Po/w (iLOGP) of 1.23, indicating its lipophilicity .
Result of Action
Inhibition of cdks can lead to cell cycle arrest, thereby inhibiting cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N2,N2-Dimethylpyrimidine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-(N,N-dimethylamino)pyrimidine with ammonia in the presence of copper acetate and phenol, yielding a 74% conversion rate . Another method includes the reaction of 4-chloro-2-(N,N-dimethylamino)pyrimidine with potassium amide in liquid ammonia at -33°C, resulting in a 6-8% yield . Additionally, the reduction of 4-amino-6-chloro-2-dimethylaminopyrimidine using hydrogen gas over palladium on carbon (Pd/C) and magnesium oxide (MgO) in water is also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific methods and conditions may vary depending on the manufacturer and desired application.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and catalysts such as Pd/C.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of Pd/C or other suitable catalysts.
Substitution: Nucleophiles such as ammonia (NH3), potassium amide (KNH2), and other amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
N2,N2-Dimethylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N2,N4-Dimethylpyrimidine-2,4-diamine: Similar structure with methyl groups at positions 2 and 4.
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine:
Uniqueness
N2,N2-Dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-N,2-N-dimethylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFILKPNHATWAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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